molecular formula C23H23N3O3S B12156918 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12156918
M. Wt: 421.5 g/mol
InChI Key: GGUQZYUSHBSBNX-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class of heterocyclic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and neurological disorders due to its ability to modulate specific biological pathways .

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-2-(4-pyridinyl)methylene-indan-1-one: [][4]

    5,6-Dimethoxy-2-(4-piperidinyl)methylene-indan-1-one: [][4]

Uniqueness

Compared to similar compounds, 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups. This unique structure allows it to interact with a different set of biological targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H23N3O3S/c1-26-18-13-21(29-3)20(28-2)12-16(18)11-19(26)23(27)24-10-9-22-25-17(14-30-22)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27)

InChI Key

GGUQZYUSHBSBNX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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